R-Bacampicillin is synthesized from ampicillin through various chemical processes that modify its structure to improve pharmacokinetic properties. Initially marketed under the brand names Spectrobid and Penglobe, it has since been discontinued in the United States and is no longer FDA-approved.
The synthesis of R-Bacampicillin involves several key steps:
The process allows for high-yield synthesis in a single operational step, enhancing efficiency and reducing production costs. The use of polar solvents such as N,N-dimethylformamide facilitates the reaction conditions .
R-Bacampicillin has a complex molecular structure characterized by its penicillin core modified with an ethoxycarbonyl group. Its molecular formula is and it has a molar mass of 465.52 g/mol.
The structural modifications improve its stability and absorption compared to traditional penicillins.
R-Bacampicillin undergoes hydrolysis in vivo to rapidly convert into ampicillin upon administration. The hydrolysis process involves breaking down the ethoxycarbonyloxyethyl ester group into acetaldehyde, ethanol, and carbon dioxide, which contributes to its fast absorption profile .
The reaction kinetics indicate that R-Bacampicillin is transformed more efficiently than ampicillin itself, leading to higher peak blood levels of active ampicillin within a shorter time frame after ingestion .
R-Bacampicillin acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, disrupting peptidoglycan cross-linking, which is essential for maintaining cell wall integrity. This action ultimately leads to bacterial lysis and death.
The rapid conversion to ampicillin ensures that R-Bacampicillin retains its efficacy as an antibiotic while minimizing side effects associated with direct administration of ampicillin . Studies have shown that R-Bacampicillin achieves higher bioavailability compared to its parent compound, making it a valuable option in clinical settings where oral administration is preferred .
Relevant analyses indicate that R-Bacampicillin exhibits improved stability compared to traditional penicillins, which can be hydrolyzed under acidic conditions.
R-Bacampicillin is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its improved bioavailability makes it suitable for patients who require oral antibiotic therapy without the gastrointestinal side effects commonly associated with other penicillins.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: